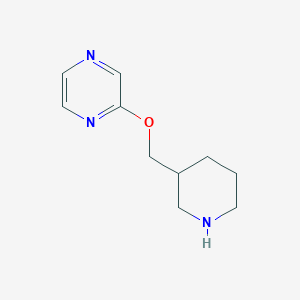

2-(Piperidin-3-ylmethoxy)pyrazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(piperidin-3-ylmethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAYELPRARYGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 3 Ylmethoxy Pyrazine and Its Analogues

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule, 2-(piperidin-3-ylmethoxy)pyrazine, breaks the ether linkage. This primary disconnection points to two key precursors: a pyrazine (B50134) core functionalized with a suitable leaving group at the 2-position, such as a halogen (e.g., 2-chloropyrazine), and (piperidin-3-yl)methanol.

Further retrosynthetic analysis of (piperidin-3-yl)methanol can lead to piperidine-3-carboxylic acid or its ester derivatives, which can be reduced to the desired alcohol. The pyrazine precursor, 2-chloropyrazine, can be conceptually derived from pyrazine itself through halogenation or from acyclic precursors through a condensation reaction. This analysis highlights the central challenge of the synthesis: the efficient and controlled coupling of these two heterocyclic building blocks.

Classical and Modern Synthetic Routes for Pyrazine Core Functionalization

The pyrazine ring is a fundamental component of many biologically active compounds. nih.govacs.orgnih.gov Its synthesis and functionalization are therefore well-established areas of organic chemistry. researchgate.netresearchgate.net

Approaches to Pyrazine Ring Formation and Derivatization

Classical methods for forming the pyrazine ring often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. nih.govacs.orgsemanticscholar.org For instance, the self-condensation of α-aminoketones can yield symmetrically substituted pyrazines. researchgate.net Another established method is the Staedel–Rugheimer pyrazine synthesis, which utilizes the reaction of α-haloketones with ammonia.

Modern approaches to pyrazine synthesis include metal-catalyzed cross-coupling reactions and dehydrogenative coupling methods. nih.govacs.org For example, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. nih.govacs.org

Once the pyrazine ring is formed, functionalization at specific positions is necessary to introduce the desired substituents. The preparation of 2-halopyrazines is a common strategy, as the halogen atom can serve as a leaving group for subsequent nucleophilic substitution reactions. nih.govresearchgate.netresearchgate.netrsc.orggoogle.com 2-Chloropyrazine, a key precursor for this compound, can be synthesized through various methods, including the treatment of pyrazin-2-one with a chlorinating agent like phosphorus oxychloride.

Strategies for Introduction of the Piperidine-3-ylmethoxy Moiety

The introduction of the piperidine-3-ylmethoxy group is typically achieved through a Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.comyoutube.combyjus.comlibretexts.org This reaction involves the nucleophilic substitution of a leaving group on the pyrazine ring by the alkoxide of (piperidin-3-yl)methanol. The alkoxide is generated in situ by treating the alcohol with a strong base, such as sodium hydride. youtube.com

The key intermediate, (piperidin-3-yl)methanol, can be synthesized by the reduction of piperidine-3-carboxylic acid or its esters using reducing agents like lithium aluminum hydride. ontosight.ai

Stereoselective Synthesis of Chiral Analogues of this compound

The piperidine (B6355638) ring in this compound contains a chiral center at the 3-position. The synthesis of enantiomerically pure analogues is often crucial for pharmacological activity. Stereoselective synthesis of chiral piperidine derivatives can be achieved through several methods. cdnsciencepub.comacs.orgresearchgate.netnih.gov

One approach involves the use of a chiral auxiliary, such as an arabinopyranosylamine, to direct the stereochemical outcome of the reaction. cdnsciencepub.com Another strategy is the asymmetric reduction of a prochiral precursor, like a piperidin-3-one (B1582230) derivative, using a chiral reducing agent. Asymmetric hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines using chiral catalysts is also a powerful method for obtaining enantiomerically enriched piperidines. nih.gov Furthermore, biocatalytic methods, such as enzymatic transamination, have been successfully employed in the asymmetric synthesis of chiral piperidine cores. acs.org

Catalytic Synthesis Approaches for Pyrazine Derivatives

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. rsc.org In the context of pyrazine chemistry, transition metal-catalyzed cross-coupling reactions are particularly valuable for introducing substituents onto the pyrazine ring. nih.gov

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-nitrogen bonds at specific positions of the pyrazine core. For instance, a 2-halopyrazine can be coupled with a variety of organometallic reagents to introduce alkyl, aryl, or other functional groups. Nickel-catalyzed Kumada-Corriu cross-coupling has also been effectively used for the synthesis of substituted pyrazines. nih.gov These catalytic methods provide a versatile toolkit for the synthesis of a wide range of this compound analogues with diverse substitution patterns.

Protecting Group Strategies in the Synthesis of this compound Analogues

The synthesis of this compound and its analogues often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. researchgate.netthieme-connect.com The piperidine nitrogen, being a secondary amine, is nucleophilic and can interfere with reactions at other sites of the molecule.

Common protecting groups for the piperidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.govniscpr.res.increative-peptides.com The Boc group is particularly useful as it is stable under many reaction conditions but can be readily removed under acidic conditions. nih.govniscpr.res.in The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy. acs.orgtandfonline.com For instance, in the Williamson ether synthesis step, the piperidine nitrogen of (piperidin-3-yl)methanol is typically protected to prevent it from competing with the hydroxyl group as a nucleophile. After the ether linkage is formed, the protecting group can be removed to yield the final product.

Reaction Optimization and Scope in Pyrazine and Piperidine Chemistry

The principal synthetic route to this compound involves a nucleophilic substitution reaction, a cornerstone of pyrazine and piperidine chemistry. This typically entails the coupling of a pyrazine nucleus functionalized with a suitable leaving group, such as a halogen, with (piperidin-3-yl)methanol. The optimization of this reaction is crucial for achieving high yields and purity, essential for downstream applications in medicinal chemistry.

Key to the successful synthesis is the strategic functionalization of the pyrazine ring to facilitate nucleophilic attack by the alcohol of the piperidine fragment. The use of 2-halopyrazines, particularly 2-chloropyrazine, is a common approach. The reaction is generally performed in the presence of a base to deprotonate the hydroxyl group of (piperidin-3-yl)methanol, thereby increasing its nucleophilicity. The choice of base and solvent system plays a critical role in the reaction's efficiency, with common choices including sodium hydride in an aprotic polar solvent like dimethylformamide (DMF).

The scope of this reaction has been explored through the use of various substituted pyrazines and piperidine derivatives. For instance, modifications to the pyrazine ring with different substituents can be achieved prior to the coupling reaction, allowing for the generation of a library of analogues. Similarly, the piperidine ring can be derivatized, particularly at the nitrogen atom, either before or after coupling to the pyrazine core. This flexibility allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.

The table below summarizes typical reaction conditions and the scope of substrates that can be employed in the synthesis of this compound and its analogues.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 2-Chloropyrazine | (Piperidin-3-yl)methanol | NaH | DMF | Room Temp. to 80 °C | Moderate to Good | |

| Substituted 2-Halopyrazines | (Piperidin-3-yl)methanol | K2CO3 | Acetonitrile | Reflux | Variable | researchgate.net |

| 2-Chloropyrazine | N-Protected (Piperidin-3-yl)methanol | t-BuOK | THF | 0 °C to Room Temp. | Good | General Methodology |

Interactive Data Table: Synthesis of this compound Analogues

| Pyrazine Substrate | Piperidine Substrate | Key Reaction Parameters | Product |

| 2-Chloropyrazine | (Piperidin-3-yl)methanol | NaH, DMF | This compound |

| 2-Chloro-5-methylpyrazine | (Piperidin-3-yl)methanol | K2CO3, CH3CN | 2-((Piperidin-3-yl)methoxy)-5-methylpyrazine |

| 2-Chloropyrazine | N-Boc-(Piperidin-3-yl)methanol | NaH, THF | N-Boc-2-(piperidin-3-ylmethoxy)pyrazine |

Synthesis of Bivalent Compounds Incorporating the this compound Moiety

Bivalent compounds, which consist of two pharmacophoric units connected by a linker, have emerged as a powerful strategy in drug discovery to enhance binding affinity and selectivity. The this compound scaffold serves as a valuable building block for the construction of such bivalent ligands. The synthesis of these molecules typically involves the derivatization of the piperidine nitrogen of two this compound units, followed by their coupling to a suitable bifunctional linker.

The synthetic strategy commences with the preparation of N-protected this compound to allow for selective functionalization. The protecting group, often a tert-butoxycarbonyl (Boc) group, can be readily removed to expose the secondary amine on the piperidine ring. This amine then serves as a nucleophile for reaction with a di-electrophilic linker, such as a dihaloalkane or a dicarboxylic acid chloride, under basic conditions. The length and nature of the linker are critical design elements that can be systematically varied to optimize the distance and orientation between the two pharmacophoric units for optimal target engagement.

Alternatively, the piperidine nitrogen can be functionalized with a group that can participate in a subsequent coupling reaction, such as a terminal alkyne or azide (B81097) for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This approach offers a highly efficient and modular route to bivalent compounds.

The table below illustrates a general synthetic scheme for the preparation of bivalent compounds from this compound.

| Monomer | Linker | Coupling Reaction | Bivalent Product |

| This compound | 1,4-Dibromobutane | N-alkylation | 1,4-Bis(3-((pyrazin-2-yloxy)methyl)piperidin-1-yl)butane |

| This compound | Adipoyl chloride | N-acylation | N,N'-(Adipoyl)bis(this compound) |

| N-(Prop-2-yn-1-yl)-2-(piperidin-3-ylmethoxy)pyrazine | 1,3-Diazidopropane | CuAAC | Bivalent triazole-linked compound |

Exploration of Novel Chemical Space via this compound Derivatization

The exploration of novel chemical space around the this compound scaffold is a key strategy for identifying new drug candidates with improved properties. nih.gov Derivatization of this core structure can be systematically undertaken at several positions, primarily on the piperidine and pyrazine rings, to generate a diverse library of analogues.

Derivatization of the Piperidine Ring:

The secondary amine of the piperidine ring is the most common site for derivatization. A wide array of substituents can be introduced via N-alkylation or N-acylation reactions. This allows for the introduction of various functional groups, including alkyl chains, aryl groups, and heterocyclic moieties, which can modulate the compound's lipophilicity, polarity, and ability to form specific interactions with biological targets. Furthermore, the piperidine ring itself can be synthesized with substituents at other positions prior to its coupling with the pyrazine core, offering another avenue for structural diversification. nih.gov

Derivatization of the Pyrazine Ring:

The pyrazine ring also presents opportunities for derivatization, although this can be more challenging due to the electron-deficient nature of the ring. Halogenated pyrazine precursors can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or amino substituents. These modifications can significantly impact the electronic properties and steric profile of the molecule, leading to altered target-binding characteristics. mdpi.com

The systematic exploration of these derivatization pathways allows for the generation of a comprehensive structure-activity relationship (SAR) profile, guiding the design of more potent and selective compounds.

Interactive Data Table: Derivatization Strategies for this compound

| Derivatization Site | Reaction Type | Reagents | Resulting Moiety |

| Piperidine Nitrogen | N-Alkylation | Benzyl bromide, K2CO3 | N-Benzylpiperidine |

| Piperidine Nitrogen | N-Acylation | Acetyl chloride, Et3N | N-Acetylpiperidine |

| Pyrazine Ring (from 2-chloro-5-bromopyrazine precursor) | Suzuki Coupling | Phenylboronic acid, Pd catalyst | 5-Phenylpyrazine |

Structure Activity Relationship Sar Studies of 2 Piperidin 3 Ylmethoxy Pyrazine Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of atoms and the nature of substituents on the 2-(piperidin-3-ylmethoxy)pyrazine scaffold have a profound impact on its interaction with biological targets. nih.gov

The pyrazine (B50134) ring is a key pharmacophore in many biologically active compounds. ontosight.airesearchgate.net Alterations to this ring system can significantly modulate the activity of this compound derivatives.

Substitution Patterns: The position and type of substituents on the pyrazine ring are crucial. For instance, in a series of pyrazine-containing inhibitors, the specific substitution pattern on the pyrazine core was found to be a key determinant of their inhibitory activity. nih.gov

Bioisosteric Replacement: Replacing the pyrazine ring with other heterocyclic systems, such as pyridine (B92270), can have a substantial effect on biological activity. In some cases, replacing the pyrazine ring with a pyridine ring has been shown to be detrimental to the desired activity, suggesting the pyrazine nitrogen atoms are important for target engagement. nih.gov However, in other instances, pyridine-based analogs have demonstrated superior potency, highlighting the nuanced role of the heterocyclic core in molecular recognition. nih.gov

| Modification | Effect on Activity | Reference |

| Replacement with Pyridine Ring | Can be detrimental or beneficial depending on the target | nih.govnih.gov |

| Introduction of Substituents | Can significantly modulate inhibitory activity | nih.gov |

| Alteration of Electronic Properties | Influences binding affinity | semanticscholar.org |

Modifications to the piperidine (B6355638) ring, including the addition of substituents and alterations to the piperidine nitrogen, are critical for optimizing the biological activity of this compound analogs. ajchem-a.comnih.gov

Piperidine Substituents: The presence, size, and position of substituents on the piperidine ring can significantly impact potency. For example, in some series, the introduction of a methyl group on the piperidine ring at specific positions led to the highest anticancer activity. ajchem-a.com The nature of these substituents can also influence selectivity for different biological targets.

Nitrogen Functionalization: The piperidine nitrogen atom is a key site for modification. Removal of a substituent on the piperidine nitrogen can lead to a significant decrease in activity. nih.gov Conversely, the introduction of specific groups, such as a methyl group, can result in equipotent compounds. nih.gov The basicity of the piperidine ring can also be a crucial factor, with more basic substituents sometimes leading to higher potency. nih.gov

Ring Conformation and Unsaturation: The conformation of the piperidine ring and the introduction of unsaturation can lead to substantial changes in activity. A tenfold increase in potency has been observed by introducing unsaturation to the piperidine ring in certain analog series. dndi.org Replacing the piperidine with a more rigid or a more flexible ring system, such as pyrrolidine (B122466) or morpholine (B109124), can also significantly alter activity, often leading to a decrease in potency. dndi.org

| Modification | Effect on Activity | Reference |

| Introduction of Methyl Substituents | Can enhance anticancer activity | ajchem-a.com |

| Removal of N-substituent | Can significantly decrease activity | nih.gov |

| Introduction of Unsaturation | Can lead to a tenfold increase in potency | dndi.org |

| Replacement with Pyrrolidine or Morpholine | Can decrease activity | dndi.org |

Linker Composition: The nature of the atoms in the linker is critical. For instance, replacing the ether oxygen (-O-) with a secondary amine (-NH-) has been shown to be highly unfavorable, resulting in a great reduction in activity. nih.gov This suggests that the oxygen atom may be involved in crucial hydrogen bonding interactions with the target.

Linker Length and Flexibility: The length and flexibility of the linker can influence the relative orientation of the pyrazine and piperidine rings, which in turn affects how the molecule fits into the binding site of a protein. While direct studies on varying the length of the methoxy (B1213986) linker in this specific scaffold are not widely reported, it is a common strategy in medicinal chemistry to optimize ligand-receptor interactions.

Positional Attachment: Moving the piperidine moiety from the 4-position to the 3-position on the linker has been shown to be tolerated but resulted in a less active compound in a related series. nih.gov This highlights the importance of the precise point of attachment of the piperidine ring to the linker for optimal biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized analogs and for providing insights into the structural features that are important for activity. shd-pub.org.rs

2D-QSAR: 2D-QSAR models use descriptors calculated from the two-dimensional structure of the molecules, such as physicochemical properties and topological indices, to build a mathematical relationship with biological activity. These models have been successfully applied to various series of piperidine and pyrazine derivatives to elucidate the properties essential for their activity. researchgate.net

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use the three-dimensional structures of molecules to generate predictive models. nih.govresearchgate.net These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. For example, a 3D-QSAR model for a series of arylpiperazine derivatives suggested that the hydrophobic part arising from an aromatic region and electron-withdrawing parts play a vital role in their agonist activity. nih.gov

Chirality and Stereochemistry in SAR of this compound Analogues

The this compound scaffold contains a chiral center at the 3-position of the piperidine ring. Therefore, it can exist as two enantiomers, (R) and (S), which can have significantly different biological activities.

Stereoselective Activity: It is common for one enantiomer of a chiral drug to be significantly more active than the other. This is because the two enantiomers can interact differently with the chiral environment of a biological target, such as an enzyme or a receptor. For instance, in a series of CXCR3 antagonists, an analog with a specific (S)-configuration at a stereocenter in the piperazine (B1678402) moiety exhibited a very high affinity. nih.gov

Importance of Stereochemistry: The stereochemistry of the piperidine ring is a critical factor in the SAR of these compounds. For example, in a study of LSD1 inhibitors, the piperidin-3-yl substituent was found to be significantly less favorable than the piperidin-4-yl group, and the racemic nature of the compound was noted. nih.gov This underscores the importance of evaluating the individual enantiomers to fully understand the SAR.

Physicochemical Property Modulation in SAR Studies (e.g., Polarity, Lipophilicity)

Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a key parameter in drug design. In some series of pyrazine derivatives, higher lipophilicity of a substituent was found to be of particular importance for its activity. nih.gov However, there is often an optimal range for lipophilicity, as very high values can lead to poor solubility and increased metabolic clearance.

ADME Properties: The modulation of physicochemical properties is also essential for optimizing the ADME profile of a drug candidate. For example, replacing a piperidine ring with a morpholine ring, a common strategy to reduce clearance, can sometimes lead to an inactive compound, highlighting the delicate balance between potency and pharmacokinetic properties. dndi.org

Computational Chemistry and in Silico Approaches in Research on 2 Piperidin 3 Ylmethoxy Pyrazine

Molecular Modeling and Conformational Analysis of 2-(Piperidin-3-ylmethoxy)pyrazine

Molecular modeling of this compound focuses on understanding its three-dimensional structure and conformational flexibility, which are critical determinants of its biological activity. The compound consists of a planar pyrazine (B50134) ring and a flexible piperidine (B6355638) moiety connected by a methoxy (B1213986) linker. This combination of a rigid aromatic system and a pliable saturated heterocycle allows for a variety of spatial arrangements, influencing its interaction with biological macromolecules.

Conformational analysis studies have revealed that for ether-linked 2-substituted piperazines, the axial conformation is often preferred and can be further stabilized by intramolecular hydrogen bonding. nih.gov This axial orientation can place the basic and pyridyl nitrogens in a specific spatial arrangement that mimics the structure of other biologically active molecules, such as nicotine. nih.gov In the context of drug design, understanding the preferred conformations of the piperidine ring and the rotational freedom around the methoxy linker is crucial for predicting how the molecule will fit into a target's binding site. For instance, molecular modeling studies have been used to confirm that the R enantiomers of similar compounds can bind to receptors like the α7 nicotinic acetylcholine (B1216132) receptor by aligning their key nitrogen atoms with those of known ligands like Epibatidine. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound and its derivatives, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). mdpi.comnih.gov

Prediction of Binding Modes and Key Residue Interactions

Docking studies have successfully predicted the binding modes of pyrazine derivatives within the active sites of their target proteins. For example, in the case of HDAC inhibitors, molecular docking has been used to rationalize in vitro data and develop a comprehensive structure-activity relationship (SAR). mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. For instance, research on related pyrazine-containing compounds has shown that the protonated piperidine amino group can form hydrogen bonds with specific amino acid residues, such as Asp555 in LSD1, while the pyrazine ring can engage in favorable electrostatic and hydrophobic interactions with the flavin ring of FAD and residues like Tyr761. nih.gov

Similarly, in the study of PIM-1 kinase inhibitors, molecular docking suggested that key residues like Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186 are significant for ligand-receptor interactions through the formation of hydrogen bonds. researchgate.net The table below summarizes some of the key predicted interactions for pyrazine derivatives with various biological targets.

| Target Protein | Key Interacting Residues | Type of Interaction |

| LSD1 | Asp555, Tyr761 | Hydrogen Bond, Electrostatic, Hydrophobic |

| PIM-1 Kinase | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | Hydrogen Bond |

| HDAC1/HDAC2/HDAC3 | Conserved Aspartate Residue | Hydrogen Bond |

Analysis of Induced-Fit Structural Changes upon Ligand Binding

While not extensively detailed for this compound itself in the provided search results, the concept of induced fit is a critical aspect of ligand-target interactions. This phenomenon, where the binding of a ligand induces conformational changes in the target protein, can be explored using advanced computational methods. The flexible nature of the piperidine ring in this compound suggests that it can adapt its conformation to fit into a binding pocket, and in turn, the protein may adjust its structure to accommodate the ligand. Molecular dynamics simulations, as discussed in the next section, are often employed to study these dynamic structural changes.

Molecular Dynamics Simulations for Binding Stability and Conformational Ensembles

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational ensemble of both the ligand and the protein. researchgate.net For pyrazine-based compounds, MD simulations have been used to confirm the stability of docking poses and to analyze the preservation of key interactions. mdpi.com

For instance, in studies of pyrazine-linked HDAC inhibitors, MD simulations showed that the bidentate zinc-chelation of the compounds was maintained throughout the simulation for potent inhibitors. mdpi.com The analysis of these simulations also indicated a stable binding mode for certain compounds in HDAC1, HDAC2, and HDAC3, as evidenced by the root-mean-square deviation (RMSD) and the persistent interaction of the piperazine (B1678402) moiety with a conserved aspartate residue. mdpi.com Similarly, MD simulations of pyrazine derivatives binding to human serum albumin (HSA) have shown that the binding can enhance the stability of the protein. researchgate.netsemanticscholar.org

In Silico Target Identification and Biological Activity Spectrum Prediction

In silico target fishing is a computational strategy used to identify the potential biological targets of a small molecule by screening it against a large database of protein structures. unipi.it This approach is valuable for drug repositioning and for understanding the polypharmacology of a compound. unipi.it For pyrazine derivatives, in silico methods have been employed to identify potential inhibitors of enzymes like PIM-1 kinase. researchgate.net By generating pharmacophore models based on known active compounds, researchers can virtually screen large chemical databases to find new potential inhibitors. researchgate.net

The biological activity spectrum of a compound can also be predicted using computational tools that analyze its structural features and compare them to those of compounds with known activities. For this compound, its structural motifs, including the piperidine and pyrazine rings, are found in various biologically active molecules, suggesting its potential for a range of activities, including anticancer and antimicrobial effects.

Computational Validation of Experimental Biological Data

Computational studies are frequently used to validate and provide a molecular basis for experimentally observed biological activities. For example, if a compound shows potent inhibitory activity in an enzymatic assay, molecular docking and MD simulations can be used to demonstrate a plausible binding mode and a stable interaction with the target enzyme, thereby computationally validating the experimental findings. nih.gov

In the context of pyrazine derivatives, docking studies have been used to provide a rationale for the observed anti-leukemic activity of certain compounds by showing how they bind to and inhibit HDAC enzymes. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, can be developed and validated to predict the activity of new derivatives and to confirm the importance of specific structural features. researchgate.net

Biological Target Identification and Mechanistic Elucidation of 2 Piperidin 3 Ylmethoxy Pyrazine Derivatives

High-Throughput Screening (HTS) for Novel Biological Activities

High-throughput screening (HTS) serves as a critical initial step in drug discovery, enabling the rapid assessment of large compound libraries for potential biological activity. Several HTS strategies have been developed to identify novel small-molecule inhibitors for various therapeutic targets, including epigenetic enzymes like lysine (B10760008) demethylases (KDMs). nih.gov

In the search for new therapeutic agents, a proprietary library of approximately 1,500 compounds, which included derivatives originally synthesized for targets like Lysine Specific Demethylase 1 (LSD1), was screened for inhibitory activity against the histone acetyltransferase (HAT) p300. nih.gov This screening campaign successfully identified 1,4-pyrazine and related pyridine (B92270) compounds as a new chemotype of p300 HAT inhibitors. nih.gov This discovery highlights the utility of HTS in repurposing existing chemical scaffolds and identifying novel biological activities that may not have been initially predicted, thereby expanding the therapeutic potential of compound classes like pyrazine (B50134) derivatives.

Identification of Specific Enzyme Targets

Following initial identification through screening methods, research has focused on pinpointing the specific enzymes modulated by 2-(piperidin-3-ylmethoxy)pyrazine derivatives. These compounds have shown inhibitory activity against several key enzyme families implicated in disease, particularly in oncology.

Kinase Inhibition Mechanisms (e.g., Syk Kinase, other relevant kinases)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. nih.govnih.gov Its involvement in mediating cellular responses makes it an attractive target for treating inflammatory diseases, allergic disorders, and certain cancers. nih.gov

Derivatives featuring a pyrazine core have been developed as potent inhibitors of Syk kinase. nih.gov A series of aminopyrazines were optimized, where the carboxamide motif was modified with aminomethylpiperidines, leading to high potency for Syk inhibition. nih.gov Further structural development led to pyridopyrazines, also identified as new Syk inhibitors. google.com The inhibition of Syk can disrupt the signaling cascade responsible for inappropriate activation of mast cells, macrophages, and B-cells, which is a key factor in many inflammatory and autoimmune conditions. nih.gov For instance, the Syk inhibitor R406 has been shown to promote the chemical reprogramming of fibroblasts by altering their metabolism. embopress.org

Histone Modifying Enzyme Inhibition (e.g., Lysine Specific Demethylase 1, Histone Acetyltransferases P300/CBP)

Epigenetic modifications are critical for regulating gene expression, and their dysregulation is a hallmark of many cancers. The this compound scaffold and its close analogs have been investigated as inhibitors of key histone-modifying enzymes.

Lysine Specific Demethylase 1 (LSD1): LSD1 (also known as KDM1A) is a flavin-dependent demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. nih.govnih.gov Overexpression of LSD1 is observed in numerous cancers, making it a validated drug target. nih.govrjpbr.com Potent, reversible inhibitors of LSD1 have been developed based on a closely related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that these compounds act as competitive inhibitors against the histone substrate, with Ki values as low as 29 nM. nih.govnih.gov X-ray crystallography of an inhibitor bound to LSD1 revealed that the piperidine (B6355638) ring interacts with key residues Asp555 and Asn540 in the catalytic center. mdpi.com

Histone Acetyltransferases p300/CBP: The histone acetyltransferases p300 and its paralog CBP are responsible for acetylating histone lysine residues, a modification that generally promotes gene expression. nih.govnih.gov The HAT domain of p300/CBP is considered a potential drug target for cancer. nih.govnih.gov A screening effort identified 1,4-pyrazine-containing compounds as a novel class of p300/CBP HAT inhibitors. nih.gov Subsequent SAR studies led to the development of more potent compounds, with IC50 values reaching as low as 1.4 µM. nih.govnih.gov Enzyme kinetics studies confirmed that these compounds act as competitive inhibitors with respect to the histone substrate. nih.gov

| Compound Class | Target Enzyme | Inhibition Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| 3-(piperidin-4-ylmethoxy)pyridine derivative | LSD1 | Ki = 29 nM | Reversible, Competitive with histone substrate | nih.gov, nih.gov |

| 1,4-pyrazine derivative | p300/CBP HAT | IC50 = 1.4 µM | Competitive with histone substrate | nih.gov, nih.gov |

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for cancer chemotherapy. mdpi.comyoutube.com While direct inhibition by this compound itself is not prominently documented, related heterocyclic structures incorporating a pyrazine ring have demonstrated activity. For instance, a series of novel pyrazolo[4,3-f]quinoline derivatives were designed and synthesized, showing potential as anticancer agents through the inhibition of topoisomerase I and IIα. mdpi.com One of the most effective compounds, 2E, exhibited an inhibition of topoisomerase IIα activity (88.3%) nearly equivalent to that of the standard drug etoposide. mdpi.com Other pyrazole (B372694) derivatives have also been identified as inhibitors of bacterial type II topoisomerases. nih.gov

Other Enzyme Classes (e.g., Proteases)

Proteases are enzymes that catalyze the breakdown of proteins and are involved in countless physiological and pathological processes. ku.edu The piperidine scaffold, a key component of the title compound, has been incorporated into inhibitors of various proteases. For example, piperidine derivatives have been explored for their potential to inhibit the main protease (Mpro) of SARS-CoV-2. nih.gov Additionally, a trypsin protease inhibitor isolated from natural sources was found to possess dual functions, including antifungal and hypoglycemic properties. mdpi.com

Investigation of G-Protein Coupled Receptor (GPCR) Modulation (e.g., mGluR5, CB2 receptor)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction and are targets for a large portion of modern medicines. nih.gov Derivatives containing the piperidine-pyrazine framework have been investigated for their ability to modulate GPCR activity.

A study focusing on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives aimed to create a quantitative structure-activity relationship (QSAR) model to understand the properties essential for GPCR-6 inhibition. researchgate.net This research highlights the utility of the piperidine-pyrazine scaffold in targeting this class of receptors. researchgate.net Furthermore, related structures containing piperidine or piperazine (B1678402) cores have been identified as potent antagonists for the histamine (B1213489) H3 receptor, another member of the GPCR family. nih.gov Molecular modeling studies have shown that the piperidine ring is a critical structural element for activity at certain GPCRs, such as the sigma-1 receptor. nih.gov

Ion Channel and Electrochemical Transporter Interactions

The interaction of piperidine derivatives with ion channels has been a subject of scientific inquiry, particularly concerning nicotinic cholinergic receptors. Studies on the electric organ of Torpedo californica have utilized probes to investigate the acetylcholine (B1216132) binding site and the receptor-gated ion channel. Research into piperidine derivatives, such as those found in fire ant venom, revealed a high affinity for the binding sites associated with the receptor-gated ion channel. nih.gov

Specifically, cis- and trans-2-methyl-6-n-undecanyl piperidines (MUP) demonstrated a high affinity for these ion channel sites, with K_i values ranging from 0.08 to 0.24 µM. nih.gov The presence of carbamylcholine (B1198889), an acetylcholine receptor agonist, was found to nearly double the affinity of MUP for these sites. In contrast, simpler analogs like 2,6-dimethylpiperidine (B1222252) and 2-methylpiperidine (B94953) showed decreased affinity for the ion channel binding sites in the presence of carbamylcholine. nih.gov Furthermore, MUP was observed to increase the affinity of carbamylcholine for its receptor, an effect not seen with the simpler methylpiperidines. nih.gov These findings highlight that the 2,6-disubstituted piperidine structure is a key feature for these interactions, a category to which derivatives of this compound belong. nih.gov While direct studies on this compound itself are not detailed in this context, the broader class of piperidine compounds shows significant interaction with nicotinic receptor-gated ion channels. nih.gov

Unraveling Mechanisms of Action through Biochemical and Cellular Assays

The mechanisms of action for this compound and its derivatives are multifaceted, involving interactions with various enzymes and cellular signaling pathways. nih.gov Research into structurally similar compounds has provided significant insight into their potential biological roles, from enzyme inhibition to the modulation of critical cellular processes like gene expression and cell proliferation. nih.govnih.gov Biochemical and cellular assays have been instrumental in characterizing these activities, revealing how these molecules exert their effects at a molecular level.

A significant area of investigation for compounds structurally related to this compound is their activity as inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govacs.org LSD1 is an enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4), making it a therapeutic target for certain cancers. nih.govacs.org

Studies on 3-(piperidin-4-ylmethoxy)pyridine derivatives, which are close structural analogs, have shown them to be potent LSD1 inhibitors. nih.govacs.org Enzyme kinetics analyses revealed that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.govacs.org This competitive inhibition mechanism suggests that the compounds bind to the active site of the LSD1 enzyme, directly competing with its natural substrate. Docking studies have further supported this by providing a possible binding mode within the enzyme's active site. nih.govacs.org

While the 4-substituted piperidine analogs are potent, a comparative study showed that the substitution pattern on the piperidine ring is critical for activity. A racemic mixture of a compound with a piperidin-3-yl substituent (structurally analogous to the title compound) was found to be significantly less potent, with a K_i value of 650 nM, compared to the 29 nM K_i value of its piperidin-4-yl counterpart. nih.gov

Table 1: LSD1 Inhibition by Piperidine Derivatives

| Compound | Core Structure | Piperidine Substituent Position | LSD1 K_i (µM) | Inhibition Type |

|---|---|---|---|---|

| Compound 17 | Pyridine | 4-ylmethoxy | 0.029 | Competitive |

| Compound 42 | Pyridine | 3-ylmethoxy (racemic) | 0.650 | - |

| Compound 41 | Benzene | 4-ylmethoxy | 4.9 | - |

Data sourced from reference nih.gov.

The enzymatic inhibition of LSD1 by piperidine derivatives leads to direct downstream consequences within cells. As potent LSD1 inhibitors, these compounds have been shown to cause an increase in the cellular levels of H3K4 methylation. nih.govacs.org This modulation of histone methylation is a key downstream effect of engaging the LSD1 target and is responsible for the subsequent changes in gene expression. This activity can strongly inhibit the proliferation of various leukemia and solid tumor cells, with EC_50 values reported as low as 280 nM, while having minimal effects on normal cells. nih.govacs.org

Beyond histone modification, other related pyrazine derivatives have been found to modulate different critical cellular pathways. For instance, certain 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial in cell proliferation, and its inhibition by these compounds demonstrates another mechanism through which pyrazine-containing molecules can exert anti-cancer effects in non-small-cell lung cancer cell lines. nih.gov

Selectivity is a critical aspect of drug development, and derivatives of this compound have been profiled against various related biological targets to determine their specificity.

In the context of LSD1 inhibition, the 3-(piperidin-4-ylmethoxy)pyridine compounds demonstrated high selectivity against the related enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a selectivity ratio of over 160-fold. nih.govacs.org

Furthermore, research into piperidine and piperazine derivatives has focused on their affinity for histamine H_3 (H_3R) and sigma (σ_1 and σ_2) receptors, which are involved in pain modulation. nih.gov Studies comparing piperazine and piperidine-containing molecules revealed that the piperidine ring is a crucial structural element for high-affinity binding to the σ_1 receptor while maintaining affinity for the H_3R. nih.gov For example, replacing a piperazine ring with a piperidine ring in one compound series (comparing compound 4 and 5) dramatically increased σ_1R affinity from a K_i of 1531 nM to 3.64 nM, with only a minor change in H_3R affinity. nih.gov One piperidine derivative showed high affinity for both H_3R (K_i = 6.2 nM) and σ_1R (K_i = 4.41 nM), while maintaining moderate selectivity against the σ_2R (K_i = 67.9 nM). nih.gov This dual modulation of H_3R and σ_1R is being explored as a potential synergistic approach for pain treatment. nih.gov

Table 2: Selectivity Profile of Piperidine/Piperazine Derivatives

| Compound | Core Moiety | hH_3R K_i (nM) | σ_1R K_i (nM) | σ_2R K_i (nM) | MAO-A K_i (µM) | MAO-B K_i (µM) |

|---|---|---|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 | - | - | - |

| Compound 5 | Piperidine | 7.70 | 3.64 | - | - | - |

| Compound 11 | Piperidine | 6.2 | 4.41 | 67.9 | - | - |

| Compound 17 | 3-(piperidin-4-ylmethoxy)pyridine | - | - | - | >5.0 | >5.0 |

Preclinical Investigation Methodologies and Lead Optimization Strategies for 2 Piperidin 3 Ylmethoxy Pyrazine Analogues

Design Principles for Lead Compounds and New Chemical Entities (NCEs)

The design of lead compounds and NCEs based on the 2-(piperidin-3-ylmethoxy)pyrazine scaffold is rooted in the strategic manipulation of its core components to achieve desired biological activity. The piperidine (B6355638) and pyrazine (B50134) rings are key pharmacophoric elements that can be modified to influence interactions with biological targets. arizona.edu

Bioisosteric Replacement: A common strategy involves the bioisosteric replacement of the piperidine or pyrazine rings with other heterocyclic systems to modulate physicochemical properties such as pKa and logP. For instance, in related benzimidazole (B57391) analogues, replacing the piperidine ring with morpholine (B109124) or thiomorpholine (B91149) has been shown to enhance selectivity and central nervous system (CNS) penetration. escholarship.org This principle can be applied to the this compound scaffold to fine-tune its properties.

Introduction of Functional Groups: The addition of polar substituents to the piperidine nitrogen or other positions on the scaffold can be employed to reduce pKa and logP, potentially leading to improved selectivity and pharmacokinetic profiles. escholarship.org The choice of functional groups is guided by the desire to establish specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein.

The following table outlines key design considerations for developing lead compounds from the this compound scaffold:

| Design Principle | Rationale | Example Application |

| Scaffold Hopping | To explore new chemical space and improve properties by replacing the core structure with a functionally equivalent one. | Replacing the pyrazine ring with other nitrogen-containing heterocycles like pyridine (B92270) or pyrimidine. |

| Privileged Structures | Utilizing scaffolds like piperidine and pyrazine that are known to bind to multiple protein targets. danaher.comnih.gov | Combining the this compound scaffold with other known pharmacophores. |

| Conformational Restriction | To reduce flexibility, increase binding affinity, and improve selectivity by locking the molecule in an active conformation. | Introducing rigid linkers or additional ring systems to the piperidine moiety. |

| Modulation of Physicochemical Properties | To optimize absorption, distribution, metabolism, and excretion (ADME) properties. | Introducing polar groups to increase solubility or lipophilic groups to enhance membrane permeability. |

Lead Optimization Strategies

Once a lead compound with promising activity is identified, lead optimization strategies are employed to refine its structure and enhance its drug-like properties.

A cornerstone of lead optimization is the iterative cycle of designing, synthesizing, and testing new analogues. nih.gov This process allows for the systematic exploration of SAR and the gradual improvement of the lead compound's profile. Each cycle provides valuable feedback that informs the design of the next generation of compounds. For instance, if an analogue shows improved potency but poor solubility, the next iteration might focus on introducing solubilizing groups while retaining the potency-enhancing features.

Fragment-based drug design (FBDD) offers a powerful approach to lead optimization. It involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. astx.com For a scaffold like this compound, FBDD could be used to identify optimal substituents for the piperidine or pyrazine rings by screening a library of fragments for binding to the target. researchgate.net The structural information gained from how these fragments bind can guide the synthesis of more complex and potent analogues.

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes an invaluable tool. nih.gov Techniques like X-ray crystallography and computational modeling are used to visualize how a ligand binds to its target. researchgate.net This information allows for the rational design of modifications to the this compound scaffold to improve its fit and interactions within the binding site. For example, if SBDD reveals an unoccupied hydrophobic pocket in the target protein, a lipophilic group could be added to the piperidine ring to fill this pocket and increase binding affinity. researchgate.net

The table below summarizes the key lead optimization strategies:

| Strategy | Description | Application to this compound Analogues |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying different parts of the molecule to understand their effect on biological activity. | Synthesizing analogues with substitutions on the piperidine and pyrazine rings to determine key interaction points. |

| Improving Metabolic Stability | Modifying sites on the molecule that are susceptible to metabolic degradation. | Introducing blocking groups, such as fluorine, at metabolically labile positions. |

| Enhancing Target Selectivity | Modifying the structure to increase its affinity for the desired target over off-targets. | Exploiting differences in the binding pockets of related proteins to design more selective ligands. |

| Optimizing Pharmacokinetic Properties | Adjusting physicochemical properties like solubility, permeability, and plasma protein binding. | Modifying functional groups to achieve a balance between lipophilicity and hydrophilicity for optimal ADME properties. |

Development of Robust Biochemical and Cell-Based Assays

The successful preclinical development of this compound analogues relies on the availability of robust and reliable assays to evaluate their biological activity.

Primary Screening Assays: These are high-throughput assays designed to rapidly screen large numbers of compounds to identify initial "hits." For a target like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a potential target for compounds with this scaffold, a primary screen could involve a fluorescence-based assay that measures changes in intracellular calcium levels upon receptor activation. nih.gov These assays are designed for speed and cost-effectiveness, allowing for the efficient screening of extensive compound libraries.

Secondary Screening Assays: Hits identified in the primary screen are then subjected to more detailed characterization in secondary assays. These assays are typically more complex and provide more detailed information about the compound's potency, efficacy, and mechanism of action. For α7 nAChR modulators, secondary assays could include electrophysiological techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes to directly measure ion channel function. nih.gov Cell-based assays using cell lines that endogenously or recombinantly express the target receptor are also crucial for confirming activity in a more physiologically relevant context. nih.gov

The development of these assays requires careful validation to ensure they are reproducible, sensitive, and specific for the intended target. The choice of assay will depend on the specific biological target of the this compound analogues.

The following table provides examples of assays that could be employed in the preclinical investigation of this compound analogues targeting the α7 nAChR:

| Assay Type | Purpose | Example |

| Binding Assays | To determine the affinity of a compound for its target. | Radioligand binding assays using a labeled α7 nAChR-specific ligand. |

| Functional Assays (In Vitro) | To measure the functional effect of a compound on its target. | Calcium influx assays using a fluorescent dye in cells expressing the α7 nAChR. nih.gov |

| Functional Assays (Ex Vivo) | To assess activity in a more complex biological system. | Electrophysiological recordings from brain slices to measure the effect on neuronal activity. |

| Cell Viability Assays | To assess the cytotoxicity of the compounds. | MTT or other colorimetric assays to measure cell survival after compound exposure. |

Quantitative Assay Readouts (e.g., Mass Spectrometry Based Assays)

In the preclinical evaluation of this compound and its derivatives, quantitative assays are indispensable for determining their concentration in biological matrices and for characterizing their interactions with molecular targets. Mass spectrometry (MS) stands out as a powerful and versatile analytical technique for these purposes.

Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed method for the quantitative analysis of small molecules like this compound in various samples, including plasma, tissues, and cell lysates. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of compound levels, which is essential for pharmacokinetic studies. A thesis on the synthesis of related 3-alkyl-2-methoxy pyrazines outlines the use of an Acquity UPLC system coupled with a TQD mass spectrometer for analysis, a setup that would be suitable for this compound as well. dur.ac.uk

Furthermore, mass spectrometry is critical for characterizing the structure of the parent compound and its metabolites. Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) and electron ionization mass spectrometry (EI-MS) can provide detailed information on fragmentation patterns, which helps in the structural elucidation of novel analogues and their metabolic products. nih.gov For instance, studies on homologous piperidine alkaloids have demonstrated the utility of ESI-MS/MS in proposing fragmentation mechanisms. nih.gov While specific mass spectrometry data for this compound is not widely published, data for a related compound, 2-methoxy-3-(1-methylethyl)-pyrazine, is available in the NIST WebBook, providing an example of the type of data that would be generated. nist.gov

Table 1: Analytical Techniques for the Characterization of Pyrazine Derivatives

| Analytical Method | Application | Reference |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis in biological matrices, pharmacokinetic studies | dur.ac.uk |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and impurities | dur.ac.uk |

| Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Structural elucidation and fragmentation analysis | nih.gov |

Assessment of In Vitro Potency and Selectivity Profiles

The initial assessment of the therapeutic potential of this compound analogues involves determining their in vitro potency and selectivity. Potency is a measure of the concentration of the compound required to elicit a specific biological response, often expressed as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). Selectivity, on the other hand, refers to the compound's ability to interact with its intended target over other proteins in the body, which is crucial for minimizing off-target effects.

For analogues of this compound, which may be investigated for various therapeutic areas such as oncology or infectious diseases, a panel of in vitro assays would be employed. For example, if these compounds are being explored as anticancer agents, their cytotoxic effects on various cancer cell lines would be evaluated. A study on related 2-alkoxythieno[2,3-b]pyrazine derivatives assessed their inhibitory activity against colorectal cancer cell lines, with some compounds showing IC50 values below 1 μM. nih.gov

In the context of antimicrobial activity, the minimum inhibitory concentration (MIC) is a key parameter. For this compound hydrochloride, an MIC value of 32 µg/mL against Staphylococcus aureus has been reported, indicating potential antibacterial activity.

The selectivity of these compounds would be assessed by screening them against a panel of related and unrelated molecular targets. For instance, if the primary target is a specific kinase, the compounds would be tested against a broad panel of other kinases to determine their selectivity profile.

Table 2: Illustrative In Vitro Activity of Related Piperidine and Pyrazine Compounds

| Compound Type | Assay | Target/Cell Line | Activity | Reference |

|---|---|---|---|---|

| 2-Alkoxythieno[2,3-b]pyrazine derivative (7c) | Cell Proliferation | HCT116 (Colon Cancer) | IC50 < 1 µM | nih.gov |

| Pyridylpyrazole derivative (1m) | PGE2 Production | LPS-induced RAW 264.7 | IC50 = 1.1 µM | nih.gov |

Consideration of Drug-Like Properties in Lead Optimization (e.g., Metabolic Stability, Molecular Recognition)

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's efficacy. In vitro assays using liver microsomes are commonly used to assess metabolic stability. Studies on other piperidine-containing compounds have shown that structural modifications can significantly impact metabolic stability. For example, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to improve metabolic stability in some series of compounds. nih.gov A study on piperazinyl-pyrimidine analogues included assessment of their metabolic stability in human liver microsomes as a key part of lead optimization. nih.gov

Molecular recognition refers to the specific interaction between a drug molecule and its biological target. The pyrazine and piperidine rings of this compound provide a scaffold that can engage in various intermolecular interactions, including hydrogen bonding and hydrophobic interactions. The conformational flexibility of the piperidine ring allows it to adapt to the binding site of a target protein. Understanding these interactions through techniques like X-ray crystallography and molecular modeling is crucial for designing more potent and selective analogues.

Table 3: Factors Influencing Drug-Like Properties of Piperidine/Pyrazine Analogues

| Property | Assessment Method | Optimization Strategy | Reference |

|---|---|---|---|

| Metabolic Stability | Liver Microsome Assays | Structural modification to block metabolic sites | nih.govnih.gov |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Modulation of lipophilicity and hydrogen bonding capacity | nih.gov |

Rational Design of Synthetic Analogues for Improved Biological Profiles

The rational design of synthetic analogues is a cornerstone of modern medicinal chemistry, aiming to systematically modify a lead compound to enhance its desirable properties while minimizing undesirable ones. For this compound, this would involve a structure-activity relationship (SAR) study, where different parts of the molecule are altered to understand their contribution to biological activity.

The synthesis of analogues would likely involve modifications at several key positions:

The Pyrazine Ring: Substitution on the pyrazine ring can influence electronic properties, metabolic stability, and interactions with the target protein.

The Piperidine Ring: The position of the methoxy (B1213986) linkage on the piperidine ring (e.g., position 3 vs. 4) can be critical for activity. Additionally, substitution on the piperidine nitrogen can be used to modulate physicochemical properties like solubility and lipophilicity.

The Methoxy Linker: The ether linkage could be replaced with other functional groups to explore different spatial arrangements and chemical properties.

An example of rational design can be seen in the development of anticancer agents based on a 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide scaffold, where substitutions on the thienopyrazine and phenyl rings were systematically explored to improve potency. nih.gov Similarly, the design of new phenylpiperazine derivatives of 1,2-benzothiazine as anticancer agents was based on a rational approach of combining structural elements from known topoisomerase II inhibitors. nih.gov The synthesis of piperidine-based compounds has also been advanced through various catalytic methods, enabling the creation of diverse libraries of analogues for screening. mdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxy-3-(1-methylethyl)-pyrazine |

| 2-Alkoxythieno[2,3-b]pyrazine |

| Pyridylpyrazole |

| Piperazinyl-pyrimidine |

| Phenylpiperazine |

Future Directions and Research Opportunities

Emerging Methodologies in the Synthesis of Pyrazine (B50134) and Piperidine (B6355638) Derivatives

The synthesis of complex heterocyclic compounds like 2-(Piperidin-3-ylmethoxy)pyrazine is continually evolving. Modern synthetic chemistry is trending towards more efficient, cost-effective, and environmentally friendly processes. researchgate.net

For Pyrazine Derivatives:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. A one-pot, three-component reaction has been reported for the synthesis of pyrido[1,2-a]pyrazine derivatives. researchgate.net

Green Chemistry Approaches: The use of aqueous media and reusable catalysts is a significant area of development. For instance, a Brönsted acid hydrotrope combined catalyst (BAHC) has been successfully used for the synthesis of pyrido[2,3-b]pyrazines at ambient temperature in water, with the catalyst being easily recoverable and reusable. researchgate.net

Novel Catalytic Systems: Lanthanum(III) acetate (B1210297) (La(OAc)3) has emerged as an efficient catalyst for producing quinoxalines, a related class of compounds, under mild conditions with a simple work-up procedure. researchgate.net Such catalysts could be adapted for the synthesis of pyrazine derivatives.

Coupling Reactions: The pyrazine core is amenable to various coupling reactions, such as Suzuki and Buchwald-Hartwig amination, which are crucial for introducing diverse substituents and building molecular complexity. researchgate.netvulcanchem.com The synthesis of this compound itself involves the nucleophilic substitution of a pyrazine derivative with the piperidin-3-ylmethoxy group.

For Piperidine Derivatives:

Hydrogenation of Pyridines: This is a fundamental method for producing the saturated piperidine ring from its aromatic pyridine (B92270) precursor. nih.gov Recent advancements focus on stereoselective hydrogenation to obtain specific isomers, which is critical for pharmacological activity. Both metal- and organocatalysis are being explored to achieve this under milder conditions. nih.gov

Intramolecular Cyclization: Creating the piperidine ring through intramolecular cyclization of linear precursors is another key strategy. nih.gov Methods like the aza-Michael reaction and radical-mediated amine cyclization are being refined to improve yields and control stereochemistry. nih.gov

One-Pot Processes: Combining hydrogenation with functionalization in a single step is a growing trend, making the synthesis faster and more economical. nih.gov

These emerging synthetic methodologies promise to facilitate the creation of novel libraries of this compound analogs for extensive biological screening.

Advanced Computational Techniques for Enhanced Predictive Power

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling a more targeted and efficient search for new therapeutic agents. nih.gov

Ligand-Based Drug Discovery: This approach utilizes the properties of known active molecules to build predictive models. youtube.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity. For pyrazine and piperidine derivatives, QSAR can help predict the potency of new analogs before they are synthesized.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a specific target can be used to screen large virtual libraries for new potential hits. nih.gov

Structure-Based Drug Discovery: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods can be employed. youtube.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual compounds and prioritize those with the best predicted binding affinity and mode.

Homology Modeling: In cases where the experimental structure of a target is unavailable, a 3D model can be built based on the known structure of a homologous protein. nih.govyoutube.com

Predicting ADMET Properties: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. This helps in filtering out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. jhu.edu

By leveraging these advanced computational techniques, researchers can rationalize structure-activity relationships, optimize lead compounds, and design novel derivatives of this compound with enhanced potency and more favorable drug-like properties.

Novel Biological Targets and Therapeutic Areas for Exploration

The hybrid structure of pyrazine-piperidine compounds has already demonstrated a wide range of biological activities, suggesting a rich landscape for future therapeutic exploration. researchgate.netresearchgate.net

Anticancer Activity: Pyrazine derivatives are being extensively investigated as anticancer agents. benthamdirect.com

Kinase Inhibition: The pyrazine ring can mimic purine (B94841) interactions, making these compounds suitable candidates for ATP-competitive kinase inhibitors. Specific kinases involved in cancer cell proliferation are key targets.

JAK/STAT3 Pathway Inhibition: Recent studies have identified pyrazine derivatives that suppress the phosphorylation of STAT3, leading to the downregulation of several proteins involved in cancer cell survival and proliferation (e.g., Bcl-2, c-Myc). nih.gov This establishes a basis for developing pyrazines as inhibitors of the JAK/STAT3 pathway. nih.gov

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Piperidine-pyrazine structures have shown potential as inhibitors of LSD1, an enzyme implicated in various cancers.

Neuroprotective Effects: Hybrids of piperidine and pyrazine have been shown to modulate neurotransmitter receptors, opening avenues for treating neurodegenerative diseases.

Antimicrobial and Antiviral Activity:

Structural analogs have demonstrated activity against bacterial pathogens.

Piperidine derivatives have been designed as potent inhibitors of the CCR5 receptor, which is a crucial co-receptor for HIV-1 entry into host cells. nih.gov This highlights the potential for developing pyrazine-piperidine compounds as anti-HIV agents.

Anti-inflammatory and Analgesic Effects: Pyrazine compounds are known to possess anti-inflammatory and analgesic properties. researchgate.netnih.gov The ability of this compound hydrochloride to interact with histamine (B1213489) and sigma receptors suggests its potential in pain modulation.

The diverse pharmacological profile of this structural class indicates that future research could uncover novel applications in a wide array of diseases, driven by the exploration of new biological targets.

Development of Advanced In Vitro Models for Mechanistic Studies

To fully understand the therapeutic potential of this compound and its derivatives, sophisticated in vitro models are essential for elucidating their mechanisms of action.

Cell-Based Assays: A variety of human cancer cell lines (e.g., SKOV3 ovarian cancer, MCF-7 breast cancer, A549 lung cancer) are employed to assess the antiproliferative activity of new compounds. nih.govnih.govresearchgate.net

Mechanistic Assays:

Apoptosis Induction: To determine if a compound induces programmed cell death, researchers use techniques like flow cytometry to analyze the cell cycle and detect apoptosis markers. researchgate.net Key investigations include measuring changes in mitochondrial membrane potential and the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov The activation of caspases, the executioner enzymes of apoptosis, is also a critical endpoint. nih.govmdpi.com

Target Engagement and Pathway Analysis: Western blotting is a standard technique used to measure the levels and phosphorylation status of specific proteins within a signaling pathway, such as the JAK/STAT3 pathway, to confirm that a compound is hitting its intended target. nih.govresearchgate.net

Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors (e.g., kinase or LSD1 inhibitors), in vitro assays using purified enzymes are necessary to determine their inhibitory potency (e.g., IC₅₀ values). nih.gov

Advanced Models: While not explicitly detailed in the provided context for this specific compound, the field is moving towards more complex models like 3D organoids and co-culture systems that better mimic the in vivo environment. These models can provide more predictive data on efficacy and toxicity before moving to animal studies. Following promising in vitro results, in vivo evaluation in models such as xenograft nude mouse models is a crucial next step to confirm anticancer activity. nih.gov

The development and application of these advanced in vitro models will be crucial for deeply understanding the molecular mechanisms underlying the biological activities of new pyrazine-piperidine derivatives and for selecting the most promising candidates for further development.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(Piperidin-3-ylmethoxy)pyrazine, and how can regioselectivity be controlled?

- Methodological Answer : Regioselective synthesis can be achieved using microwave-assisted condensation reactions. For example, reacting appropriately substituted precursors (e.g., piperidinylmethoxy derivatives with pyrazine intermediates) under controlled microwave conditions (e.g., 433 K, 250 W) minimizes side reactions and improves yield . Purification via flash chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) effectively isolates the target compound from regioisomers .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

- Methodological Answer :

- GC-MS : Use DB-5 or DB-Wax columns with temperature programming (e.g., 40°C to 240°C at 3°C/min) to analyze volatility and fragmentation patterns .

- NMR : Assign peaks via ¹H and ¹³C NMR, focusing on coupling between the piperidine methoxy group and pyrazine protons. Symmetry in the pyrazine ring simplifies splitting patterns .

- X-ray Crystallography : Resolve regioisomeric ambiguity by analyzing dihedral angles and π-π stacking interactions in crystal structures .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy. Piperidine substitution enhances solubility in acidic aqueous media .

- Stability : Conduct accelerated degradation studies under varying pH and temperature. Monitor via HPLC to identify decomposition products (e.g., pyrazine ring oxidation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MCTDH) model the electronic structure and dynamics of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict reactivity. Include solvent effects (e.g., PCM model for methanol) .

- MCTDH Wave Packet Propagation : Simulate excited-state dynamics (e.g., S₁/S₂ transitions) by constructing a 24-mode Hamiltonian. Validate against experimental UV-Vis spectra to assess vibronic coupling .

- AIM Analysis : Identify noncovalent interactions (e.g., S···N contacts) influencing planarity and charge transport .

Q. What role does the piperidine methoxy substituent play in modulating catalytic activity for oxygen reduction reactions (ORR)?

- Methodological Answer : The electron-donating piperidine methoxy group alters the pyrazine ring's electrophilicity. Compare ORR rates in alkaline electrolytes using rotating disk electrode (RDE) measurements. Substituent effects can be quantified via Tafel plots, showing a 70-fold rate enhancement with electron-withdrawing groups .

Q. How does coordination with metal ions (e.g., Fe²⁺, Ru²⁺) affect the basicity and reactivity of this compound?

- Methodological Answer : Perform spectrophotometric titrations (pH 0–7) to determine pKa shifts upon metal coordination. For example, [M(CN)₅]³⁻ (M = Fe, Ru, Os) complexes exhibit reduced basicity (pKa ~0.4–1.2) due to electron withdrawal from the pyrazine ring . Correlate with ¹H NMR chemical shifts (e.g., β-proton upfield shifts) to confirm electronic effects .

Q. What strategies mitigate pyrazine ring decomposition in bio-relevant environments (e.g., enzymatic assays)?

- Methodological Answer :

- Protective Group Chemistry : Introduce tert-butyl or acetyl groups to shield reactive pyrazine nitrogens during biological testing .

- In Silico Docking : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using molecular docking simulations (e.g., AutoDock Vina) .

Q. How can regioselective functionalization of the pyrazine ring be achieved to optimize binding affinity in receptor studies?

- Methodological Answer : Use Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions. Screen substituent effects on binding using SPR (surface plasmon resonance) with immobilized targets (e.g., mGluR5 receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.